molecular formula C21H19NOS B3462107 N-(diphenylmethyl)-2-(phenylthio)acetamide

N-(diphenylmethyl)-2-(phenylthio)acetamide

Cat. No. B3462107
M. Wt: 333.4 g/mol
InChI Key: PQJWJJORGRGNJW-UHFFFAOYSA-N
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Description

“N-(diphenylmethyl)-2-(phenylthio)acetamide” is a complex organic compound. It contains an acetamide group (CONH2), which is a derivative of acetic acid where one of the hydrogen atoms is replaced by an amine group. The molecule also contains a diphenylmethyl group (C6H5)2CH-, which is a derivative of methane where three of the hydrogen atoms are replaced by phenyl groups. Lastly, it has a phenylthio group (C6H5S-), which is a sulfur analog of the phenol group .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the acetamide, diphenylmethyl, and phenylthio functional groups. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The acetamide group could undergo hydrolysis to form acetic acid and an amine, while the phenylthio group could participate in various sulfur-based reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of “N-(diphenylmethyl)-2-(phenylthio)acetamide” would depend on its specific biological or chemical activity. For example, if it were a drug, its mechanism of action could involve interaction with specific biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with “N-(diphenylmethyl)-2-(phenylthio)acetamide” would depend on its specific physical and chemical properties, as well as how it is used or handled. It’s always important to refer to the relevant safety data sheets for information on hazards, handling, storage, and disposal .

Future Directions

The future directions for research on “N-(diphenylmethyl)-2-(phenylthio)acetamide” would depend on its potential applications. For example, if it has promising biological activity, it could be further studied for potential use as a pharmaceutical .

properties

IUPAC Name

N-benzhydryl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS/c23-20(16-24-19-14-8-3-9-15-19)22-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJWJJORGRGNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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